(E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide
Description
Properties
IUPAC Name |
N'-(4-iodophenyl)sulfonyl-N-phenylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O2S/c20-16-11-13-18(14-12-16)25(23,24)22-19(15-7-3-1-4-8-15)21-17-9-5-2-6-10-17/h1-14H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHHZKBOLBMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)I)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)I)/NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline, benzimidazole, and sulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of (E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce the sulfonyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole and sulfonamide moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. The mechanism often involves the inhibition of specific protein kinases or enzymes crucial for cancer cell proliferation .
Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial activity. Compounds like (E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide have been evaluated for their effectiveness against bacterial and fungal strains. The presence of electron-withdrawing groups, such as iodine, can enhance their antimicrobial efficacy by increasing membrane permeability or disrupting metabolic pathways in pathogens .
Antileishmanial Agents
Recent studies have highlighted the potential of amidoxime derivatives as antileishmanial agents. The structural similarities between this compound and known antileishmanial compounds suggest that it may also exhibit activity against Leishmania species, which cause significant morbidity in endemic regions .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. Sulfonamides have shown promise in modulating cholinergic activity, which is critical for cognitive function .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiadiazol-Based Benzimidamide Derivatives
Several structurally related compounds feature a 1,2,4-thiadiazol ring instead of a sulfonyl group. These analogues, such as those synthesized in , include:
Key Observations :
- The iodine atom in the target compound likely increases molecular weight and lipophilicity compared to thiadiazol derivatives, which may affect solubility and membrane permeability.
- Thiadiazol derivatives exhibit variable yields (17–89%), suggesting synthetic challenges depending on substituent electronic/steric effects .
Sulfonyl-Containing Benzimidamide Analogues
Compounds with sulfonyl groups but differing substituents include:
N-Benzimidazol-2-yl-N'-sulfonyl Acetamidines ()
| Compound Name | Substituent on Sulfonyl Group | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| (E)-N-(1H-Benzimidazol-2-yl)-N'-tosylacetimidamide (4b) | Tosyl (p-toluenesulfonyl) | 243–245 | C₁₆H₁₆N₄O₂S |
| (E)-N'-[(4-Fluorophenyl)sulfonyl]-N-(5-methyl-1H-benzimidazol-2-yl)acetimidamide (4c) | 4-Fluorophenyl | 254–257 | C₁₆H₁₅FN₄O₂S |
Comparison :
- Higher melting points in sulfonyl derivatives (243–257°C) suggest strong intermolecular interactions due to polar sulfonyl groups .
Ethoxyphenylsulfonyl Derivatives (–13)
| Compound Name | Substituent | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide | 4-Ethoxyphenyl | C₂₁H₂₀N₂O₄S | 396.46 |
| N-(4-Ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide | 4-Ethoxyphenyl | C₁₈H₂₁N₃O₃S | 367.44 |
Comparison :
Biological Activity
(E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 358.3 g/mol. Its structural characteristics include a benzimidamide core linked to a sulfonyl group and an iodine-substituted phenyl ring. This unique structure may contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. The sulfonamide group is known for its ability to interact with various enzymes, particularly those involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit serine proteases, which play critical roles in various physiological processes.
Table 1: Enzyme Inhibition Profiles
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Trypsin | 10 | |
| Compound B | Thrombin | 20 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, compounds containing sulfonamide groups have been documented to show effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several benzimidamide derivatives, it was found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.31 µM against Mycobacterium tuberculosis strains. This suggests that the structural modifications involving the sulfonamide moiety could enhance the compound's efficacy against resistant strains of bacteria.
Table 2: Antimicrobial Activity
| Compound | MIC (µM) | Target Organism | Reference |
|---|---|---|---|
| This compound | TBD | Mycobacterium tuberculosis | TBD |
| Compound C | 0.31 | Mtb H37Rv | |
| Compound D | 0.62 | INH-resistant Mtb |
Cytotoxicity Studies
Evaluating the cytotoxicity of this compound is crucial for assessing its safety profile. Preliminary studies suggest that derivatives with similar structures exhibit low cytotoxicity against human cell lines such as HEK293, indicating a favorable safety margin for potential therapeutic applications.
Table 3: Cytotoxicity Assessment
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with target enzymes. These studies provide insights into how structural modifications can enhance binding efficiency and specificity towards particular biological targets.
Figure 1: Docking Interaction Model
Illustration of docking interactions between the compound and target enzyme active site.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
